molecular formula C14H13NO3S B5370589 (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid

(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid

Cat. No. B5370589
M. Wt: 275.32 g/mol
InChI Key: ISSVQYBXUSFJPK-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid, also known as HTA, is a chemical compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a role in the inflammatory response. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It has also been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the mechanism of action of this compound, which is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, there is a need for research on the potential therapeutic applications of this compound in various disease states.

Synthesis Methods

The synthesis of (hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid involves a multistep process that starts with the reaction of 2-thiophene carboxylic acid with thionyl chloride to form 2-thiophene acyl chloride. The acyl chloride then undergoes a reaction with 2-phenylethylamine to form the corresponding amide. The amide is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The final step involves the reaction of the acid chloride with hydroxylamine to form this compound.

Scientific Research Applications

(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2E)-2-hydroxyimino-2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(17)13(15-18)12-9-8-11(19-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2,(H,16,17)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVQYBXUSFJPK-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(S2)C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC=C(S2)/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.